Home > Products > Screening Compounds P130980 > Gal(a1-4)Glc(a1-2b)Fruf
Gal(a1-4)Glc(a1-2b)Fruf -

Gal(a1-4)Glc(a1-2b)Fruf

Catalog Number: EVT-8307652
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galactose (Gal) linked to glucose (Glc) and fructose (Fruf) in the structure Gal(a1-4)Glc(a1-2b)Fruf represents a trisaccharide. This compound is of significant interest in carbohydrate chemistry due to its unique glycosidic linkages and potential applications in various scientific fields.

Source

The compound is typically derived from natural sources or synthesized through enzymatic and chemical methods. It can be isolated from specific plants or produced via microbial fermentation processes, where engineered strains of bacteria or yeast facilitate its biosynthesis.

Classification

Gal(a1-4)Glc(a1-2b)Fruf is classified as a non-reducing trisaccharide. Its structural components include:

  • Galactose: A monosaccharide that contributes to the compound's unique properties.
  • Glucose: A common sugar that plays a crucial role in energy metabolism.
  • Fructose: A sugar that is often found in fruits and contributes to the sweetness of many foods.
Synthesis Analysis

Methods

The synthesis of Gal(a1-4)Glc(a1-2b)Fruf can be achieved through two primary methods:

  1. Enzymatic Synthesis: This method utilizes glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from activated donors to acceptors under mild conditions. The process allows for specific glycosidic bond formation, which is crucial for maintaining the structural integrity of the compound.
  2. Chemical Synthesis: This approach involves the use of protecting groups and activation of glycosyl donors to create desired glycosidic linkages. Chemical synthesis may require more rigorous reaction conditions compared to enzymatic methods.

Technical Details

In industrial settings, microbial fermentation is often optimized for yield and purity, followed by downstream processing techniques such as filtration and chromatography to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of Gal(a1-4)Glc(a1-2b)Fruf consists of:

  • A galactose unit linked to glucose through an α1-4 linkage.
  • The glucose unit is further linked to fructose through an α1-2β linkage.

Data

The molecular formula can be represented as C₁₂H₁₄O₁₁, and its molecular weight is approximately 342.30 g/mol. The structural representation highlights the specific glycosidic linkages that distinguish this trisaccharide from others.

Chemical Reactions Analysis

Reactions

Gal(a1-4)Glc(a1-2b)Fruf can participate in various chemical reactions, including:

  • Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Carbonyl groups can be reduced to form alcohols.
  • Substitution: Hydroxyl groups may be substituted with other functional groups, such as halides or amines.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Nitric acid and periodate are frequently employed.
  • Reducing Agents: Sodium borohydride or hydrogen gas with a catalyst are typical choices.
  • Substitution Reagents: Thionyl chloride or tosyl chloride can facilitate substitution reactions.
Mechanism of Action

The mechanism of action for Gal(a1-4)Glc(a1-2b)Fruf involves its interaction with specific enzymes and receptors within biological systems. Upon hydrolysis by glycosidases, it releases monosaccharide units that participate in various metabolic pathways. Key molecular targets include:

  • Glycosyltransferases: Enzymes involved in synthesizing glycans.
  • Glycosidases: Enzymes responsible for degrading glycans.
Physical and Chemical Properties Analysis

Physical Properties

Gal(a1-4)Glc(a1-2b)Fruf is typically a white crystalline solid at room temperature, soluble in water due to its polar hydroxyl groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150 °C.
  • Solubility: Highly soluble in polar solvents like water.
  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize its structure and purity .

Applications

Gal(a1-4)Glc(a1-2b)Fruf has diverse applications across various scientific domains:

  • Chemistry: Serves as a model compound for studying glycosidic bond formation and cleavage.
  • Biology: Acts as a substrate for enzymes involved in carbohydrate metabolism, aiding studies on glycan interactions.
  • Medicine: Investigated for potential prebiotic effects, promoting beneficial gut bacteria growth.
  • Industry: Utilized in the food industry as a functional ingredient to enhance texture and stability in products .

This compound's unique structural characteristics make it valuable for research into complex carbohydrate interactions and applications across multiple fields.

Properties

Product Name

Gal(a1-4)Glc(a1-2b)Fruf

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1

InChI Key

FVVCFHXLWDDRHG-VPMWRYNTSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O

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